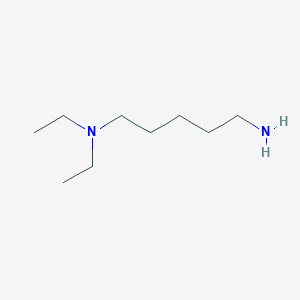

5-(Diethylamino)pentylamine

概要

説明

. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl groups. This compound is used in various chemical and industrial applications due to its unique properties.

準備方法

The preparation of 5-(Diethylamino)pentylamine can be achieved through several synthetic routes. One common method involves the reaction of ethylenediamine with 1-bromopentane to synthesize pentamethylenediamine. This intermediate is then reacted with diethyl ether and triethylamine to generate this compound . Another method involves the condensation reaction of 4,7-dichloroquinoline with 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine, followed by deprotection and reductive amination .

化学反応の分析

5-(Diethylamino)pentylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include diethyl ether, triethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Applications

5-(Diethylamino)pentylamine is recognized as a drug intermediate in the synthesis of various pharmaceutical compounds. Its role as an amine allows it to participate in reactions essential for creating active pharmaceutical ingredients (APIs).

Table 1: Pharmaceutical Applications

| Application | Description |

|---|---|

| Drug Intermediate | Used in the synthesis of antihistamines and other therapeutic agents. |

| Synthesis of APIs | Acts as a building block for complex organic molecules. |

Case Study : In a study published in the Brazilian Journal of Pharmaceutical Sciences, the compound was utilized in the formulation of a new antihistamine, demonstrating its efficacy in reducing allergic reactions while maintaining low toxicity levels .

Cosmetic Applications

In cosmetics, this compound serves as a nonionic surfactant and emulsifier. Its ability to stabilize formulations makes it valuable in skincare products.

Table 2: Cosmetic Applications

| Application | Description |

|---|---|

| Emulsifier | Helps stabilize oil-in-water emulsions in creams and lotions. |

| Skin Conditioning Agent | Enhances skin feel and moisture retention properties. |

Case Study : A formulation study highlighted the use of this compound in moisturizing creams, where it significantly improved the sensory attributes and stability of the product .

Chemical Synthesis

This compound is also used as a reagent in organic synthesis. Its amine functionality allows it to act as a nucleophile in various chemical reactions.

Table 3: Chemical Synthesis Applications

作用機序

The mechanism of action of 5-(Diethylamino)pentylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

類似化合物との比較

5-(Diethylamino)pentylamine can be compared with other similar compounds such as:

3-(Diethylamino)propylamine: This compound has a shorter carbon chain and different reactivity.

4-(Diethylamino)butylamine: Similar in structure but with a different chain length, affecting its chemical properties.

N,N-Diethylethylenediamine: This compound has two ethyl groups attached to the nitrogen, influencing its reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its chain length, reactivity, and applications.

生物活性

5-(Diethylamino)pentylamine, also known as 2-amino-5-diethylaminopentane, is an aliphatic amine with the molecular formula and a molecular weight of approximately 158.28 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and related research findings.

This compound is characterized by a diethylamino group at the fifth position of a pentylamine backbone. Its unique structure contributes to its reactivity and biological activity. The compound is typically synthesized through reactions involving ethylenediamine and 1-bromopentane, followed by further reactions with diethyl ether and triethylamine.

The biological activity of this compound primarily stems from its ability to act as a ligand, binding to specific proteins and altering their activity. This interaction can influence various biochemical pathways depending on the target molecules involved. The compound has been investigated for its potential roles in enzyme interactions, protein modifications, and as a precursor in pharmaceutical applications .

Biological Applications

This compound has been utilized in several scientific fields:

- Biochemistry : It serves as a reagent for protein labeling through crosslinking chemistries, facilitating the study of protein interactions.

- Medicinal Chemistry : The compound is explored for its therapeutic potential, particularly in drug development as it may influence targets involved in various diseases.

- Agricultural Chemistry : It acts as a building block for synthesizing agrochemicals, including pesticides.

- Textile Engineering : The compound is used as a solvent during dyeing processes, enhancing dye binding to fabrics.

Toxicity and Safety

Despite its applications, this compound poses certain safety concerns. It is classified as toxic via ingestion, inhalation, and skin absorption, necessitating careful handling in laboratory settings. Proper safety measures should be implemented to mitigate risks associated with exposure.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Protein Interaction Studies : Research has shown that the compound can modify enzyme activity through competitive inhibition mechanisms. For instance, it has been studied as an inhibitor of specific methyltransferases involved in histone modification .

- Therapeutic Potential : In vitro studies have indicated that this compound may influence cellular pathways relevant to cancer progression by modulating protein interactions critical for tumor growth and metastasis .

- Crosslinking Applications : In biochemical assays, the compound has been effectively used to conjugate proteins with biotin labels, allowing for enhanced detection methods using avidin or streptavidin probes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,4-Pentanediamine | Contains two amino groups at positions 1 and 4 | Lacks diethylamino group; simpler structure |

| N,N-Diethyl-1,4-butanediamine | Similar diethylamino structure but shorter chain | Shorter chain length compared to pentylamine |

| 2-Amino-5-methylpentane | Methyl group instead of diethylamino | Variation in substitution leading to different properties |

| N,N-Diethyl-1-pentylamine | Similar amine structure but different alkyl chain | Different alkyl chain influences reactivity |

The comparison highlights that the specific combination of a pentyl chain with a diethylamino group imparts distinct chemical reactivity and potential biological activity compared to its analogs.

特性

IUPAC Name |

N',N'-diethylpentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-3-11(4-2)9-7-5-6-8-10/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCCKJSLUHEIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404549 | |

| Record name | 5-(DIETHYLAMINO)PENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34987-15-0 | |

| Record name | 5-(DIETHYLAMINO)PENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。